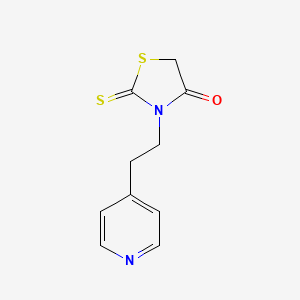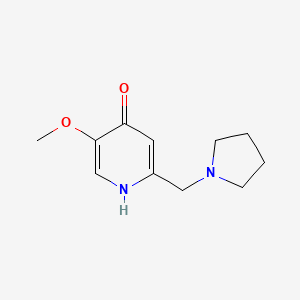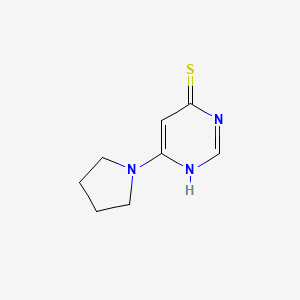![molecular formula C13H20N2 B1416200 N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine CAS No. 920461-58-1](/img/structure/B1416200.png)
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Vue d'ensemble
Description
“N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine” is a chemical compound with the molecular weight of 204.32 . The IUPAC name for this compound is N-methyl [2- (1-pyrrolidinylmethyl)phenyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2/c1-14-10-12-6-2-3-7-13 (12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine” include its molecular weight (204.32) and its IUPAC name (N-methyl [2- (1-pyrrolidinylmethyl)phenyl]methanamine) . For more detailed properties, it’s recommended to refer to a comprehensive chemical database.Applications De Recherche Scientifique
Chemical Inhibition in Drug Metabolism
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is associated with the study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, essential for understanding metabolism-based drug-drug interactions. Potent and selective chemical inhibitors are crucial in vitro for predicting potential interactions when multiple drugs are coadministered. The selectivity of these inhibitors aids in deciphering the involvement of specific CYP isoforms in the metabolism of drugs (Khojasteh et al., 2011).
Role in Pharmacological Applications
N-Methyl-2-pyrrolidone (NMP), closely related to the chemical structure , is identified as a strong solubilizing agent with significant applications in various industrial fields, including pharmaceutical sciences. Its efficacy, toxicity, and side effects are comparable to other common solvents used in pharmaceutical industries, highlighting its role as an acceptable pharmaceutical solvent (Jouyban et al., 2010).
Impact on Neurological Conditions
Studies on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its metabolite MPP+ are crucial for understanding the pathogenesis of neurological conditions like Parkinson's disease. MPTP causes nerve cell loss and a syndrome similar to Parkinson's, with MPP+ impacting mitochondrial complex I activity akin to Parkinson's disease. Insights into the mitochondrial permeability transition pore (PTP) and its role in apoptosis induced by MPP+ contribute to our understanding of the molecular mechanisms underlying neurodegenerative diseases (Tatton et al., 1999).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for developing compounds to treat human diseases. Its structural features, including sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage, make it a versatile scaffold for novel biologically active compounds. This review discusses the bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting the influence of steric factors on biological activity and the structure–activity relationship of these compounds. The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents are crucial in determining the biological profile of drug candidates due to the different binding modes to enantioselective proteins (Li Petri et al., 2021).
Propriétés
IUPAC Name |
N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDQZFXRJQXNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650886 | |
| Record name | N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |
CAS RN |
920461-58-1 | |
| Record name | N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)
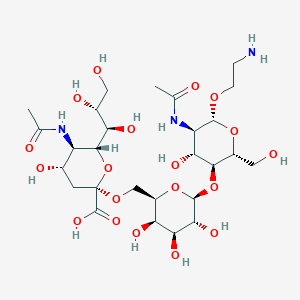

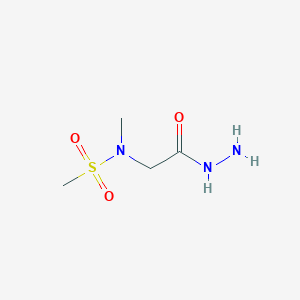
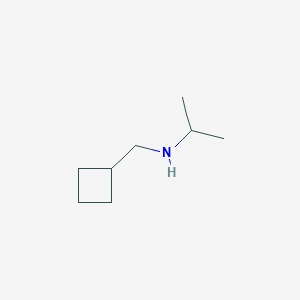
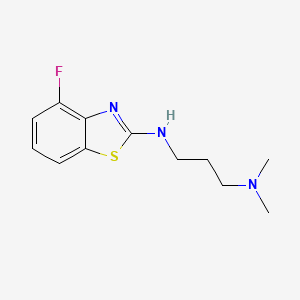


![5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid](/img/structure/B1416130.png)

